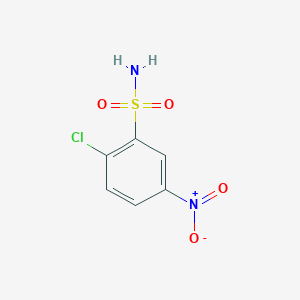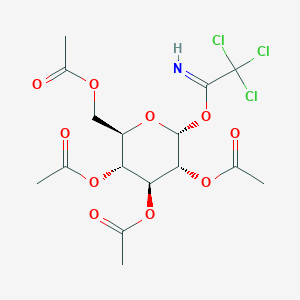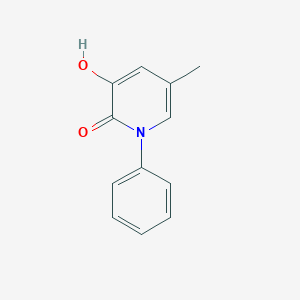
3-Hydroxy-5-methyl-N-phenyl-2-1H-pyridone
Übersicht
Beschreibung
3-Hydroxy-5-Methyl-N-Phenyl-2-1H-Pyridone is a deuterated metabolite of Pirfenidone . Pirfenidone is a small-molecule compound that acts on multiple targets involved in pathological fibrogenesis .
Molecular Structure Analysis
The molecular formula of 3-Hydroxy-5-Methyl-N-Phenyl-2-1H-Pyridone is C12H11NO2 . The InChI key is YQWKULMIIVZAOS-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The molecular weight of 3-Hydroxy-5-Methyl-N-Phenyl-2-1H-Pyridone is 201.23 . Further physical and chemical properties are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Urease Inhibition : A study by Hakimi et al. (2017) synthesized 3,4-dihydro-2-pyridone derivatives and identified 4-(4-nitrophenyl)-5-methoxycarbonyl-6-methyl-3,4-dihydropyridone as a potent urease inhibitor, suggesting its potential in medical applications (Hakimi et al., 2017).
Mass Spectrometry : Wulfson et al. (1971) analyzed the mass spectra of 4-hydroxy-6-methyl-2-pyridone and its derivatives, finding that the N-phenyl group significantly affects the formation of stable ions, which is crucial for chemical analysis and material science (Wulfson et al., 1971).
Structural Stability : Mirković et al. (2014) discovered that methoxy substituted 5-phenylazo-3-cyano-1-ethyl-6-hydroxy-4-methyl-2-pyridones have stable structures in both solid state and solution, implying applications in materials science and chemistry (Mirković et al., 2014).
Nitration Mechanism : Katritzky et al. (1970) studied the nitration of 3-hydroxypyridine and 6-hydroxy-2(1H)-pyridone, leading to new compound formations, essential for understanding chemical reactions in organic synthesis (Katritzky et al., 1970).
Extractant Properties : Tamhina et al. (1974) synthesized new 4-pyridone extractants, finding that they have varying ionization constants and pH ranges, suggesting their use in extraction processes in industrial chemistry (Tamhina et al., 1974).
Electrochemical Properties : Smits et al. (2016) synthesized 5-carboxy-6-methyl-3,4-dihydro-2(1H)-pyridone derivatives and confirmed their structural integrity through electrochemical oxidation, which is significant for electrochemistry and material science (Smits et al., 2016).
Anti-fibrosis Activity : Wu et al. (2012) found that N1-substituted phenylhydroquinolinone derivatives, which are structurally related, exhibit promising anti-fibrosis activity, important for pharmaceutical applications (Wu et al., 2012).
Wirkmechanismus
Eigenschaften
IUPAC Name |
3-hydroxy-5-methyl-1-phenylpyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-9-7-11(14)12(15)13(8-9)10-5-3-2-4-6-10/h2-8,14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQWKULMIIVZAOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)C(=C1)O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60475290 | |
| Record name | 3-HYDROXY-5-METHYL-N-PHENYL-2-1H-PYRIDONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60475290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-5-methyl-N-phenyl-2-1H-pyridone | |
CAS RN |
887406-53-3 | |
| Record name | 3-HYDROXY-5-METHYL-N-PHENYL-2-1H-PYRIDONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60475290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



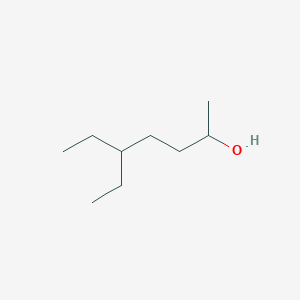

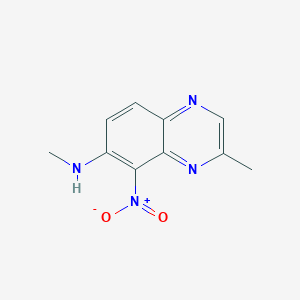

![6-Fluoro-1,2,3a,4-tetrahydrofuro[2,3-b]indol-8b-ol](/img/structure/B17334.png)
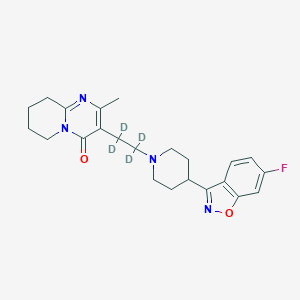
![3-Methyl-2-chloro-3H-imidazo[4,5-F]quinoline](/img/structure/B17339.png)
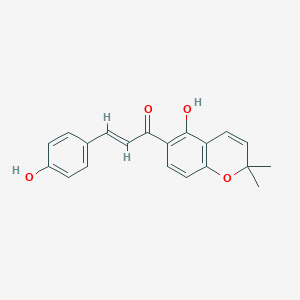
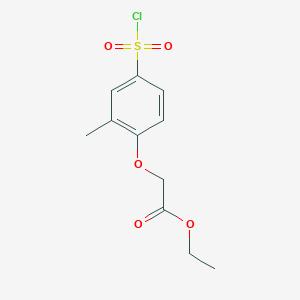
![5-(Chloromethyl)-2-[3-fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazole](/img/structure/B17350.png)
![2-Chloro-1-[(1R,3S,4S,5S,8S)-4,8-dihydroxy-3-methoxy-2-oxa-6-azabicyclo[3.2.1]octan-6-YL]ethanone](/img/structure/B17356.png)
